Theophylline

Catalog No.
S1782926
CAS No.
1246816-25-0
M.F
C7H8N4O2
M. Wt
183.146
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theophylline

CAS Number

1246816-25-0

Product Name

Theophylline

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C7H8N4O2

Molecular Weight

183.146

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)

InChI Key

ZFXYFBGIUFBOJW-XCMWBWGGSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2

Synonyms

3,9-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-15N2,13C; 3,7-Dihydro-1,3-dimethyl- 1H-purine-2,6-dione-15N2,13C; 1,3-Dimethylxanthine15N2,13C; Accurbron-15N2,13C; Aerobin-15N2,13C; Armophylline-15N2,13C; Asmax-15N2,13C; Bronkodyl-15N2,13C; Theophyl-15N

Respiratory Diseases:

Theophylline's historical significance lies in treating respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD) []. Its bronchodilatory effect, achieved through relaxation of smooth muscles in the airways, allows for easier breathing []. However, newer medications have emerged as preferred treatments due to their ease of use and fewer side effects []. Nonetheless, research continues on understanding Theophylline's mechanism of action and its potential use in combination therapies for these conditions [].

Neurological Disorders:

Recent research explores the potential of Theophylline in treating neurological disorders. Studies suggest its ability to improve cognitive function in conditions like Alzheimer's disease and dementia, possibly by enhancing neuronal activity and promoting neuroprotection []. However, further research is needed to determine its efficacy and safety in this context [].

Cancer Research:

Emerging evidence suggests Theophylline's potential role in cancer treatment. Studies indicate it might possess anti-tumor properties by inhibiting cell proliferation and inducing cell death in various cancer cell lines []. While pre-clinical research shows promise, further investigations are crucial to understand its effectiveness and safety in human clinical trials [].

Other Areas of Investigation:

Beyond the aforementioned applications, Theophylline is being explored in diverse scientific research areas. These include:

  • Cardiovascular health: Investigating its potential role in managing heart arrhythmias, particularly after cardiac transplantation []
  • Sleep disorders: Examining its effectiveness in treating sleep apnea by improving respiratory function during sleep []
  • Olfactory dysfunction: Exploring its ability to improve the sense of smell in individuals with anosmia []

Associated Chemicals

Theophylline cholinate; 4499-40-5
Theophylline diethanolamine; 32156-80-2
Theophylline sodium acetate; 8002-89-9
Theophylline calcium salicylate; 37287-41-5
For more Associated Chemicals (Complete) data for THEOPHYLLINE (7 total), please visit the HSDB record page.

Wikipedia

Theophylline

Drug Warnings

When administered rectally as suppositories (dosage form no longer commercially available in the US), theophyllines have caused rectal irritation and inflammation. /Theophyllines/
Theophyllines may also produce transiently increased urinary frequency, dehydration, twitching of fingers and hands, tachypnea, and elevated serum AST (SGOT) concentrations. Hypersensitivity reactions characterized by urticaria, generalized pruritus, and angioedema have been reported with aminophylline administration. A contact-type dermatitis, caused by hypersensitivity to the ethylenediamine component of aminophylline, has also been reported. Bone marrow suppression, leukopenia, thrombocytopenia, and hemorrhagic diathesis have also been reported, but their association with theophylline therapy is questionable. Other adverse effects of theophyllines include albuminuria, increased urinary excretion of renal tubular cells and erythrocytes, hyperglycemia, and syndrome of inappropriate secretion of antidiuretic hormone (SIADH). /Theophyllines/
Adverse cardiovascular effects of theophyllines include palpitation, sinus tachycardia, extrasystoles, and increased pulse rate. These adverse cardiovascular effects are usually mild and transient. Flushing, hypotension, circulatory failure, and ventricular arrhythmias may also occur. /Theophyllines/
Theophyllines produce GI irritation and CNS stimulation following administration by any route. Theophyllines are all somewhat irritating to gastric mucosa; the importance of reported differences among the individual agents is doubtful. The most common adverse GI effects (both locally and centrally mediated) include nausea, vomiting, epigastric pain, abdominal cramps, anorexia, and, rarely, diarrhea. Hematemesis has also occurred. Adverse CNS effects, which are often more severe in children than in adults, include headache, irritability, restlessness, nervousness, insomnia, dizziness, reflex hyperexcitability, and seizures. Reduction of theophylline dosage usually reduces the incidence and severity of adverse gastric and CNS effects; however, if these adverse effects persist, the drug may have to be withdrawn. The drugs may be administered orally before or after meals, with a full glass of liquid, or with antacids to minimize locally mediated GI irritation. /Theophyllines/
For more Drug Warnings (Complete) data for THEOPHYLLINE (19 total), please visit the HSDB record page.

Biological Half Life

8 hours
In maintenance-dose theophylline schedules, serum concentrations among patients vary at least sixfold and serum half-lives exhibit wide interpatient variation because of differences in rate of metabolism. Serum half lives ranges from about 3-12.8 (average 7-9) hours in otherwise healthy, nonsmoking asthmatic adults, from about 1.5-9.5 hours in children, and from about 15-58 hours in premature infants. ... When compared with that of otherwise healthy, nonsmoking asthmatic adults, the serum half life of theophylline may be increased and total body clearance decreased in patients with congestive heart failure, chronic obstructive pulmonary disease, cor pulmonale, or liver disease, and in geriatric patients. In cigarette and/or marijuana smokers, theophylline serum half life averages 4-5 hours and total body clearance is increased compared with nonsmokers.
Theophylline is distributed rapidly within the body, and plasma half-times were 5.7-11.5 hr in dogs, 11 hr in pigs, 7.8 hr in cats, 3.8-5.5 hr in rabbits and 1.2-4 hr in rats. At higher doses, rats had longer half-times probably because of a combination of increased diuresis and saturation of the metabolism.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Cosmetics -> Tonic
Natural products -> Stimulants -> Respiratory system -> Transformation products

Methods of Manufacturing

Present in tea but in too small an amount to make it an economical source. It has been made from caffeine but is produced more successfully by total synthesis.
By extraction from tea leaves, synthetically from ethyl cyanoacetate.

General Manufacturing Information

1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-: ACTIVE

Analytic Laboratory Methods

Method: AOAC 937.14; Procedure: gravimetric method; Analyte: theophylline; Matrix: drugs (solutions and tablets); Detection Limit: not provided.
Method: AOAC 960.56; Procedure: microchemical tests; Analyte: theophylline; Matrix: xanthine group alkaloid drugs; Detection Limit: not provided.
Determination of theophylline in drugs using gravimetric method.
Analyte: theophylline; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for THEOPHYLLINE (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

... From serum or saliva ... quantified from UV absorption spectrum ... .

Storage Conditions

Store at 20 deg -25 °C (68 deg - 77 °F); excursions permitted between 15 deg - 30 °C (59 deg - 86 °F).
Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Interactions

Theophylline interacts with a wide variety of drugs. The interaction may be pharmacodynamic, i.e., alterations in the therapeutic response to theophylline or another drug or occurrence of adverse effects without a change in serum theophylline concentration. More frequently, however, the interaction is pharmacokinetic, i.e., the rate of theophylline clearance is altered by another drug resulting in increased or decreased serum theophylline concentrations. Theophylline only rarely alters the pharmacokinetics of other drugs. The drugs listed in Table have the potential to produce clinically significant pharmacodynamic or pharmacokinetic interactions with theophylline. The information in the "Effect" column of Table assumes that the interacting drug is being added to a steady-state theophylline regimen. If theophylline is being initiated in a patient who is already taking a drug that inhibits theophylline clearance (e.g., cimetidine, erythromycin), the dose of theophylline required to achieve a therapeutic serum theophylline concentration will be smaller. Conversely, if theophylline is being initiated in a patient who is already taking a drug that enhances theophylline clearance (e.g., rifampin), the dose of theophylline required to achieve a therapeutic serum theophylline concentration will be larger. Discontinuation of a concomitant drug that increases theophylline clearance will result in accumulation of theophylline to potentially toxic levels, unless the theophylline dose is appropriately reduced. Discontinuation of a concomitant drug that inhibits theophylline clearance will result in decreased serum theophylline concentrations, unless the theophylline dose is appropriately increased.
Table: Clinically Significant Drug Interactions with Theophylline [Table#4573]
Cimetidine, high-dose allopurinol (e.g., 600 mg daily), oral contraceptives, propranolol, ciprofloxacin, erythromycin, and troleandomycin may increase serum theophylline concentrations by decreasing theophylline's hepatic clearance.
Methotrexate may decrease clearance of theophylline; plasma theophylline concentrations should be monitored in patients receiving theophylline concomitantly with methotrexate.
Rifampin may decrease serum theophylline concentrations by increasing theophylline's hepatic clearance.
For more Interactions (Complete) data for THEOPHYLLINE (19 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

[The effect of glucocorticoids in combination with azithromycin or theophylline on cytokine production by NK and NKT-like blood cells of patients with chronic obstructive pulmonary disease]

A G Kadushkin, A D Tahanovich, L V Movchan, T S Kolesnikova, A V Khadasouskaya, T V Shman
PMID: 34414894   DOI: 10.18097/PBMC20216704352

Abstract

Chronic obstructive pulmonary disease (COPD) is characterized by reduced sensitivity of cells to the anti-inflammatory effects of glucocorticoids (GCs). Azithromycin and a low dose theophylline have a significant impact on molecular mechanisms leading to corticosteroid resistance. The aim of this study was to evaluate the ability of azithromycin and theophylline to enhance the anti-inflammatory effects of GCs on the production of cytokines by NK and NKT-like blood cells of COPD patients. Whole blood cells from COPD patients (n=21) were incubated in the presence of budesonide (10 nM), azithromycin (10 μg/mL), theophylline (1 μM), or their combinations and stimulated with phorbol myristate acetate (50 ng/mL). Intracellular production of proinflammatory cytokines in NK (CD3-CD56+) and NKT-like (CD3+CD56+) blood cells was analyzed by flow cytometry. Budesonide reduced synthesis of interleukin 4 (IL-4), CXCL8, tumor necrosis factor α (TNFα) by NK and NKT-like cells, as well as production of interferon γ (IFNγ) by NK cells. Azithromycin suppressed production of IL-4 and CXCL8 by NK and NKT-like cells, and theophylline inhibited IL-4 synthesis by these lymphocytes. The combination of azithromycin and budesonide had a more pronounced inhibitory effect on the production of IL-4 and CXCL8 by NK and NKT-like cells than the effect of these drugs alone. The combination of theophylline and budesonide suppressed synthesis of IL-4 and CXCL8 by NK and NKT-like cells, as well as the production of TNFα and IFNγ by NK cells stronger than budesonide alone. The obtained results demonstrate the benefits for the combined use of GCs with theophylline at a low dose or azithromycin to suppress the inflammatory process in patients with COPD.


Theophylline for Attenuating Ticagrelor-Related Dyspnea

Marcelo Sanmartin-Fernandez, Jose Luis Zamorano
PMID: 34320085   DOI: 10.36660/abc.20201076

Abstract




Methylxanthines in COPD: yes to caffeine, no to theophylline

Ken M Kunisaki, Don D Sin
PMID: 34112714   DOI: 10.1183/13993003.04564-2020

Abstract




Tuning bio-aerogel properties for controlling theophylline delivery. Part 1: Pectin aerogels

Sophie Groult, Sytze Buwalda, Tatiana Budtova
PMID: 34082959   DOI: 10.1016/j.msec.2021.112148

Abstract

A comprehensive study of release kinetics of a hydrophilic drug from bio-aerogels based on pectin was performed. Pectin aerogels were made by polymer dissolution, gelation (in some cases this step was omitted), solvent exchange and drying with supercritical CO
. Theophylline was loaded and its release was studied in the simulated gastric fluid during 1 h followed by the release in the simulated intestinal fluid. Pectin concentration, initial solution pH and concentration of calcium were varied to tune the properties of aerogel. The kinetics of theophylline release was monitored and correlated with aerogel density, specific surface area, and aerogel swelling and erosion. Various kinetic models were tested to identify the main physical mechanisms governing the release.


Reflux esophagitis in patients with chronic obstructive pulmonary disease

Hyeon Hui Kang, Minji Seo, Jongmin Lee, So Young Ha, Jung Hwan Oh, Sang Haak Lee
PMID: 34449512   DOI: 10.1097/MD.0000000000027091

Abstract

The relationship between chronic obstructive pulmonary disease (COPD) and reflux esophagitis (RE) was controversial. We investigated the factors influencing RE development in patients with COPD and evaluated the association between RE and AECOPD.Patients with COPD who underwent esophagogastroduodenoscopy from January 2003 to December 2013 in St. Paul's Hospital, the Catholic University of Korea (Seoul, Korea) were enrolled retrospectively. The grade of RE was based on the Los Angeles classification and minimal change esophagitis. Body mass index, smoking history, medical history, AECOPD, pulmonary function test data, endoscopic findings, and comorbidities were reviewed.Of a total of 218 patients with COPD, 111 (50.9%) were diagnosed with RE. None of age, sex, smoking history, or the severity of airflow limitation was associated with RE. AECOPD was not related to either the presence or severity of RE. There was no significant correlation between RE grade by Los Angeles classification and severity of airflow limitation (P = .625). Those who had RE used theophylline (P = .003) and long-acting muscarinic antagonists (P = .026) significantly more often than did controls. The use of theophylline (OR 2.05; 95% CI, 1.16-3.65, P = .014) was associated with an increased incidence of RE.The use of theophylline might increase the risk of RE in COPD patients. RE may not be associated with airflow limitation or AECOPD.


Ultrasound-assisted theophylline polymorphic transformation: Selective polymorph nucleation, molecular mechanism and kinetics analysis

Chen Fang, Peng Yang, Yumin Liu, Jingkang Wang, Zhenguo Gao, Junbo Gong, Sohrab Rohani
PMID: 34298309   DOI: 10.1016/j.ultsonch.2021.105675

Abstract

In this paper, the ultrasound-assisted solvent-mediated polymorphic transformation of theophylline was explored in detail. The induction time and reconstruction time were significantly decreased by ultrasound, thereby decreasing the total transformation time and promoting the transformation process. The ultrasound-promoted efficiency of nucleation was different in three alcoholic solvents, which was difficult to explain by traditional kinetic effects. To resolve the above confusion, binding energies calculated by Density Functional Theory were applied to explore the relationship between the ultrasound-promoted efficiency of nucleation and solute-solvent interactions. Then, a possible molecular self-assembly nucleation pathway affected by ultrasound was proposed: the ultrasound could change and magnify the crucial effect of the specific sites of solute-solvent interactions in the nucleation process. Finally, the transformation kinetics with different effective ultrasonic energies was quantitatively analyzed by Avrami-Erofeev model, indicating that the dissolution element in the rate-limiting step was gradually eliminated by higher ultrasonic energy. Fortunately, the elusive crystal form V could be easily obtained by the ultrasound-assisted polymorph transformation. This proved to be a robust method to produce high purity form V of theophylline. The outcome of this study demonstrated that the proper ultrasonic irradiation had the potential to produce specific polymorphs selectively.


Effect of Doxofylline on Reducing the Inflammatory Response in Mechanically Ventilated Rats with Chronic Obstructive Pulmonary Disease

Chu-Yun Liu, Jian-Hua Wu, Zhi-Yuan Chen, Yi Zhang, Chun-Ling Huang, Ai-Mei Lin, Xiao-Ting Xu, Xiao-Hua Gao
PMID: 34429595   DOI: 10.2147/COPD.S315639

Abstract

To evaluate the effect of doxofylline on reducing the inflammatory response in mechanically ventilated rats with chronic obstructive pulmonary disease (COPD).
A total of 40 eight-week-old male Sprague Dawley rats were randomly divided into four groups of 10 rats each: a control group (group C), a model group (group M), a model + natural saline group (group N), and a doxofylline group (group D). Then mechanical ventilation, drug intervention, and the extraction of the experimental material were performed in each group. Pulmonary tissue samples were taken after 120 minutes of mechanical ventilation and the pulmonary histopathological changes and the wet/dry (W/D) weight ratio of the pulmonary tissue were identified. The levels of tumor necrosis factor α (TNF-α) and interleukin 10 (IL-10) were detected using an enzyme-linked immunosorbent assay, and the expression levels of c-Jun-N-terminal kinase (JNK) and phosphorylated c-Jun N-terminal kinase (p-JNK) were detected using immunohistochemistry.
Compared with group C, the pulmonary histopathology in groups M, N, and D showed typical changes associated with COPD. Furthermore, the W/D weight ratio and levels of TNF-α, JNK, and p-JNK in the pulmonary tissue increased in groups M, N, and D (P < 0.05), while the levels of IL-10 decreased (P < 0.05). Compared with group M, no statistically significant changes in the above indicators were detected in the pulmonary tissue of group N (P > 0.05). Compared with group N, the W/D weight ratio and levels of TNF-α, JNK, and p-JNK in the pulmonary tissue decreased in group D (P < 0.05), while the levels of IL-10 increased (P < 0.05).
Doxofylline might attenuate pulmonary inflammatory responses in mechanically ventilated rats with COPD, and the JNK/stress-activated protein kinase signaling pathway is involved in doxofylline's inhibition of inflammatory responses in the pulmonary tissue of rats with COPD.


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